molecular formula C7H8ClFN2O B577584 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol CAS No. 1280786-67-5

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol

Cat. No.: B577584
CAS No.: 1280786-67-5
M. Wt: 190.602
InChI Key: VEFGPFBKFFVDEQ-UHFFFAOYSA-N
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Description

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-3-fluoropyridine with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to certain receptors or enzymes, while the aminoethanol group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in the design of molecules with desired biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
  • 2-Amino-5-chloro-3-fluoropyridine
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with the aminoethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFGPFBKFFVDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682463
Record name 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-67-5
Record name Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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